molecular formula C8H7BrFNO2 B8472779 3-Bromo-6-fluoro-2-methoxybenzamide

3-Bromo-6-fluoro-2-methoxybenzamide

Cat. No.: B8472779
M. Wt: 248.05 g/mol
InChI Key: GXXLFWVZJWQVPQ-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-2-methoxybenzamide is a halogenated aromatic compound characterized by a benzene ring substituted with bromo (Br), fluoro (F), methoxy (OCH₃), and amide (CONH₂) groups. The amide functional group confers distinct hydrogen-bonding capabilities and metabolic stability, making it relevant in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

3-bromo-6-fluoro-2-methoxybenzamide

InChI

InChI=1S/C8H7BrFNO2/c1-13-7-4(9)2-3-5(10)6(7)8(11)12/h2-3H,1H3,(H2,11,12)

InChI Key

GXXLFWVZJWQVPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1C(=O)N)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their properties are compared below:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Reactivity CAS Number Reference
3-Bromo-6-fluoro-2-methoxybenzaldehyde C₈H₆BrFO₂ 233.04 Aldehyde (-CHO), Br, F, OCH₃ Intermediate in organic synthesis 473416-74-9
3-Bromo-6-fluoro-2-methoxybenzoic acid C₈H₆BrFO₃ 249.04 Carboxylic acid (-COOH), Br, F, OCH₃ Precursor for pharmaceuticals 1426073-21-3
3-Bromo-6-fluoro-2-methoxybenzamide* C₈H₇BrFNO₂ 248.04 (estimated) Amide (-CONH₂), Br, F, OCH₃ Drug design (hypothetical) N/A N/A
3-BENZYLOXY-6-BROMO-2-FLUOROBENZALDEHYDE C₁₄H₁₀BrFO₂ 309.13 Aldehyde (-CHO), Br, F, OCH₂C₆H₅ Bulky substituent for steric effects 1114809-05-0
3-Bromo-6-fluoro-2-methoxyphenylboronic acid C₇H₆BBrFO₃ 261.84 Boronic acid (-B(OH)₂), Br, F, OCH₃ Suzuki-Miyaura cross-coupling 957120-30-8

*Note: Data for this compound is inferred from analogs.

Reactivity and Electronic Effects

  • Aldehyde Derivatives (e.g., CAS 473416-74-9) : The electron-withdrawing aldehyde group enhances electrophilic substitution at the para position, but steric hindrance from methoxy may limit reactivity.
  • Benzoic Acid (CAS 1426073-21-3) : The carboxylic acid group increases polarity and solubility in aqueous media, facilitating salt formation in drug formulations.
  • Boronic Acid Derivatives (e.g., CAS 957120-30-8) : Critical for cross-coupling reactions (e.g., Suzuki), where methoxy groups modulate electronic effects on the aryl ring.

Physicochemical Properties

  • Solubility : Benzoic acid derivatives exhibit higher aqueous solubility due to ionizable -COOH groups, whereas benzaldehydes and benzamides are more lipophilic.
  • Thermal Stability : Methoxy groups generally enhance thermal stability compared to hydroxyl analogs (e.g., 3-Bromo-6-fluoro-2-hydroxybenzodifluoride in ).

Research Implications and Limitations

  • Gaps in Data : Direct experimental data on this compound (e.g., NMR, HPLC purity) is absent in the provided evidence, necessitating further characterization.
  • Commercial Availability : Suppliers listed for analogs (e.g., 7 suppliers for 3-bromo-6-fluoro-2-methoxypyridine in ) suggest scalability for industrial applications.

This analysis underscores the importance of functional group manipulation in tuning reactivity and bioactivity, with halogen and methoxy substituents offering versatile handles for synthetic chemistry.

Q & A

Q. How to validate the stability of this compound under physiological conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Degradation products (e.g., hydrolyzed benzoic acid) are quantified to establish shelf-life .

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